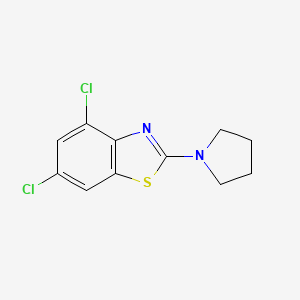

4,6-Dichloro-2-pyrrolidin-1-yl-1,3-benzothiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of benzothiazole derivatives, including compounds like 4,6-Dichloro-2-pyrrolidin-1-yl-1,3-benzothiazole, often involves complex reactions and methodologies. For example, the synthesis of related benzothiazoles can be achieved through reactions involving specific precursors such as 2-aminobenzothiazoles and aldehydes in the presence of catalysts to form novel heterocyclic compounds (Bhoi et al., 2016). These processes highlight the synthetic routes that can be adapted for the synthesis of this compound.

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is characterized by the presence of benzothiazole core, which significantly influences their physical and chemical properties. X-ray crystallography and spectroscopic methods such as NMR and IR are commonly used to elucidate the structure of these compounds, providing detailed insights into their molecular geometry and electronic configuration (Özdemir et al., 2015).

Chemical Reactions and Properties

Benzothiazole derivatives participate in a variety of chemical reactions, influenced by the functional groups attached to the core structure. The reactivity can be studied through various chemical transformations, including reactions with nucleophiles, electrophiles, and other reagents that lead to the formation of new compounds with diverse chemical properties (Dorofeenko et al., 1973).

Scientific Research Applications

Synthesis and Antimicrobial Activity

4,6-Dichloro-2-pyrrolidin-1-yl-1,3-benzothiazole serves as a precursor in the synthesis of various benzothiazole derivatives with significant antimicrobial properties. For instance, Patel and Agravat (2007) synthesized 2-Amino substituted benzothiazoles and p-acetamidobenzenesulfonyl chloride to produce compounds screened for antibacterial and antifungal activities. Their findings contribute to the development of new antimicrobial agents, highlighting the role of benzothiazole derivatives in medicinal chemistry (Patel & Agravat, 2007).

Structure-Activity Relationships in Drug Development

The compound is also instrumental in drug development, particularly in understanding structure-activity relationships (SAR) for improving drug properties. Stec et al. (2011) explored various 6,5-heterocycles as alternatives to the benzothiazole ring to enhance metabolic stability in drug molecules. This research provides insights into designing drugs with improved efficacy and reduced side effects by modifying the benzothiazole core (Stec et al., 2011).

Electrochromic Materials

In the field of materials science, benzothiazole derivatives, including those related to this compound, have been utilized in developing electrochromic materials. Ming et al. (2015) investigated thiadiazolo[3,4-c]pyridine, a benzothiazole analog, for creating fast-switching electrochromic polymers with low bandgap and favorable redox activity. Such materials have potential applications in smart windows, displays, and low-energy-consuming electronic devices (Ming et al., 2015).

Mechanism of Action

Target of Action

Compounds with a pyrrolidine ring, such as this one, have been widely used in medicinal chemistry to obtain compounds for the treatment of various human diseases .

Mode of Action

The pyrrolidine ring in the compound contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . This could potentially lead to different biological profiles of drug candidates due to the different binding mode to enantioselective proteins .

Biochemical Pathways

Compounds with a pyrrolidine ring have been reported to have diverse biological activities .

Pharmacokinetics

The introduction of heteroatomic fragments in these molecules is a common strategy in medicinal chemistry, as they are useful tools for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .

Safety and Hazards

Future Directions

Biochemical Analysis

Biochemical Properties

It is known that pyrrolidine, a component of this compound, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Molecular Mechanism

It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

properties

IUPAC Name |

4,6-dichloro-2-pyrrolidin-1-yl-1,3-benzothiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10Cl2N2S/c12-7-5-8(13)10-9(6-7)16-11(14-10)15-3-1-2-4-15/h5-6H,1-4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBWZVHLZQNPZMS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC3=C(S2)C=C(C=C3Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10Cl2N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(Benzo[d][1,3]dioxol-5-yl)-3-((5-methylisoxazol-4-yl)methyl)urea](/img/structure/B2490584.png)

![3-amino-N-(1,3-benzodioxol-5-yl)-7,7-dimethyl-5-oxo-6,8-dihydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2490587.png)

![[1-(2,2-Difluoroethyl)pyrrolidin-3-yl]methanamine dihydrochloride](/img/structure/B2490590.png)

![Benzyl (2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)carbamate](/img/structure/B2490593.png)

![1-(3-fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2490599.png)